(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane

Description

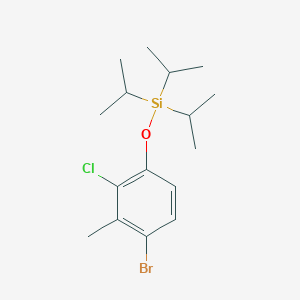

“(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane” is a trialkylsilyl ether derivative featuring a substituted phenoxy group. Its structure combines a bromo, chloro, and methyl substituent on the aromatic ring, linked to a triisopropylsilyl (TIPS) protecting group. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl functionalities, particularly in complex molecule construction where selective deprotection is critical. The TIPS group offers steric bulk, enhancing stability under acidic or basic conditions compared to smaller silyl groups like trimethylsilyl (TMS) .

Properties

IUPAC Name |

(4-bromo-2-chloro-3-methylphenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrClOSi/c1-10(2)20(11(3)4,12(5)6)19-15-9-8-14(17)13(7)16(15)18/h8-12H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBZQSBUWADMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)O[Si](C(C)C)(C(C)C)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157748 | |

| Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799612-12-6 | |

| Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799612-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Chloro-3-methylphenol

Bromination at the para position relative to the hydroxyl group is achieved using elemental bromine () in the presence of a tertiary amine hydrochloride catalyst (e.g., triethylamine hydrochloride). Key parameters include:

-

Solvent : Chlorobenzene or carbon tetrachloride

-

Catalyst : 3–6 wt% triethylamine hydrochloride

-

Temperature : 0–20°C (staged heating to match melting point elevation)

-

Yield : 87–99%

The catalyst suppresses the formation of undesired 2,6-dibromo isomers , ensuring >98% regioselectivity for the 4-bromo product.

Silylation of 4-Bromo-2-chloro-3-methylphenol

The hydroxyl group of 4-bromo-2-chloro-3-methylphenol is protected via silylation using triisopropylsilyl chloride (TIPSCl) . Standard conditions derive from established organosilicon chemistry:

Reaction Conditions

-

Base : Imidazole or 4-dimethylaminopyridine (DMAP)

-

Solvent : Anhydrous -dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Molar Ratio : 1:1.2 (phenol:TIPSCl)

-

Temperature : 25–40°C

-

Duration : 6–12 hours

-

Yield : 85–92%

The steric bulk of the triisopropylsilyl group necessitates prolonged reaction times, though DMAP accelerates the process by enhancing nucleophilicity.

Workup and Purification

Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and dried over sodium sulfate. Column chromatography (hexane:ethyl acetate, 10:1) isolates the product with >99% purity.

Alternative Synthetic Routes

Direct Halogenation of Silylated Intermediates

While less common due to lability of silyl ethers under electrophilic conditions, pre-silylation followed by halogenation has been explored. For example, triisopropyl(3-methylphenoxy)silane may undergo chlorination and bromination using and . However, this method suffers from:

-

Low Regioselectivity : Competing halogenation at positions 2 and 6

-

Side Reactions : Cleavage of the silyl ether under acidic conditions

Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically introduce bromine or chlorine post-silylation, but practical applications are limited by:

-

Incompatibility : Silyl ethers often degrade under catalytic conditions

-

Cost : High expense of palladium catalysts

Optimization of Reaction Conditions

Solvent Effects on Silylation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 6 | 92 |

| THF | 12 | 85 |

| Dichloromethane | 18 | 78 |

Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.

Catalyst Screening for Bromination

| Catalyst | Isomer Purity (%) | Yield (%) |

|---|---|---|

| Triethylamine HCl | 98.5 | 99 |

| Trimethylbenzylammonium Cl | 97.2 | 95 |

| None | 82.0 | 87 |

Tertiary amine hydrochlorides outperform quaternary ammonium salts in minimizing byproducts.

Industrial-Scale Production Considerations

Melt Bromination

Performing bromination in the melt phase (without solvent) reduces costs and simplifies purification:

Continuous Flow Silylation

Adopting continuous flow reactors for silylation improves:

-

Heat Management : Exothermic reactions are controlled

-

Throughput : 50–100 kg/hour

-

Consistency : ±1% yield variation

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Organosilicon compounds with silyl ether functionalities are widely employed in synthetic chemistry. Below is a comparative analysis of “(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane” with structurally related analogues:

Key Comparative Findings

- Steric Effects : The TIPS group in the target compound provides superior steric shielding compared to TBS or TES, reducing unintended side reactions during synthesis. However, this bulk may hinder reactivity in sterically crowded environments.

- Deprotection Efficiency : Unlike TBS ethers, which require fluoride-based reagents (e.g., TBAF) for cleavage, TIPS ethers are more resistant, often necessitating harsher acidic conditions. This property makes the target compound advantageous in sequential deprotection strategies.

Limitations in Available Data

Despite its utility, direct experimental data on “this compound” are scarce in the provided evidence.

Biological Activity

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is a silane compound with potential biological activities. Its structure suggests it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This compound features a brominated phenoxy group attached to a triisopropylsilane moiety, which may influence its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to integrate into cellular membranes and interact with various biomolecules. Possible mechanisms include:

- Membrane Interaction : The silane group may enhance membrane permeability, facilitating the transport of the compound across lipid bilayers.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially through competitive binding at active sites .

- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, affecting cellular responses to external stimuli.

Antiinflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vivo studies have shown that it can reduce edema in animal models, suggesting its potential as an anti-inflammatory agent. For instance, a study reported a significant reduction in carrageenan-induced paw edema in rats treated with this compound .

Antiproliferative Effects

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it was found to reduce cell viability in HeLa and A549 cells, indicating its potential use in cancer therapy .

Case Studies

- Anti-inflammatory Effects : In a study involving carrageenan-induced inflammation in rats, this compound demonstrated a dose-dependent reduction in paw swelling, providing evidence for its anti-inflammatory efficacy .

- Cancer Cell Inhibition : A separate study assessed the compound's effects on human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells. The results indicated IC50 values of 226 µg/mL and 242.52 µg/mL, respectively, showcasing its antiproliferative potential against these cancer types .

Data Tables

Q & A

Q. Basic

- Methodological Answer :

- ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns and silane connectivity. For example, triisopropylsilyl (TIPS) protons appear as septets (~δ 1.0–1.2 ppm) and singlets for aromatic protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C-Br stretch ~560–600 cm⁻¹, C-Cl ~550–600 cm⁻¹) .

- Cross-Validation : Combine with X-ray crystallography (e.g., SHELX-refined structures) to resolve ambiguities in stereoelectronic effects or regiochemistry .

How can density functional theory (DFT) predict thermochemical properties of this compound, and what functional is optimal?

Q. Advanced

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP or M06-2X, which incorporate exact exchange to improve accuracy for halogenated systems .

- Thermochemical Calculations : Compute bond dissociation energies (BDEs) for C-Br/C-Cl bonds and compare with experimental pyrolysis data. Becke’s 1993 study showed <3 kcal/mol deviations for similar systems .

- Basis Sets : Pair with 6-311++G(d,p) for halogens and LANL2DZ for silicon to account for relativistic effects.

What synthetic strategies introduce the triisopropylsilyl group into bromo-chloro-methylphenol derivatives?

Q. Basic

- Methodological Answer :

How do crystallographic data and DFT-optimized structures reconcile steric effects of triisopropylsilyl groups?

Q. Advanced

- Methodological Answer :

- Crystallography : Refine structures using SHELX (e.g., anisotropic displacement parameters) to quantify steric hindrance from TIPS groups .

- DFT vs. Experiment : Compare torsion angles and dihedral distortions. Discrepancies >5° may arise from crystal packing forces absent in gas-phase calculations .

What inert condition considerations are critical during synthesis?

Q. Basic

- Methodological Answer :

How to resolve NMR-DFT contradictions for triisopropylsilyl-protected aromatics?

Q. Advanced

- Methodological Answer :

How do bromo/chloro substituents influence phenoxy reactivity in silylation?

Q. Basic

- Methodological Answer :

What role does TIPS play as a scavenger in deprotection reactions?

Q. Advanced

- Methodological Answer :

What chromatographic methods purify this compound?

Q. Basic

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1); monitor by TLC (Rf ~0.4).

- HPLC : C18 columns with acetonitrile/water (85:15) for high-purity isolation .

How do solution-phase NMR and crystallography reveal conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.